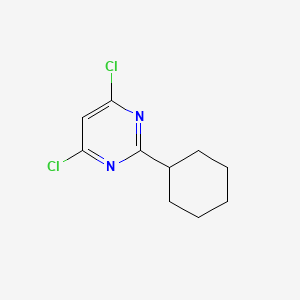

4,6-Dichloro-2-cyclohexylpyrimidine

Description

Properties

IUPAC Name |

4,6-dichloro-2-cyclohexylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYIRAHITOGHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=CC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Cyclohexylpyrimidine-4,6-diol

The foundational approach involves cyclocondensation of cyclohexylacetamidine with dimethyl malonate under basic conditions. Adapted from the industrial synthesis of 4,6-dichloro-2-methylpyrimidine, this method substitutes acetamidine hydrochloride with cyclohexylacetamidine to introduce the cyclohexyl group.

Procedure :

-

Cyclohexylacetamidine Preparation : Cyclohexylacetonitrile undergoes Pinner reaction conditions (HCl/EtOH, 0–5°C, 48 h) to yield cyclohexylacetamidine hydrochloride.

-

Cyclocondensation : In a methanol/ice bath, sodium methoxide (1.2 eq) is added to a mixture of cyclohexylacetamidine hydrochloride (1 eq) and dimethyl malonate (1 eq). After warming to 20–25°C for 4 h, methanol is removed via reduced-pressure distillation. The crude product is dissolved in water, acidified to pH 1–2 with HCl, and crystallized at 0°C to yield 2-cyclohexylpyrimidine-4,6-diol (78% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield (dihydroxy intermediate) | 78% |

| Crystallization Solvent | Water/MeOH |

| Reaction Time | 4 h |

Dichlorination Using Triphosgene

Chlorination of the dihydroxy intermediate is achieved using triphosgene, a safer alternative to POCl₃.

Procedure :

2-Cyclohexylpyrimidine-4,6-diol (1 eq) is refluxed in dichloroethane with N,N-diethylaniline (2.5 eq) and triphosgene (2.2 eq) for 6–8 h. The organic layer is washed with HCl (4 M), dried over Na₂SO₄, and recrystallized to yield 4,6-dichloro-2-cyclohexylpyrimidine (85% yield, m.p. 42–44°C).

Advantages :

-

Eliminates toxic phosgene gas generation.

-

Scalable to multi-kilogram batches (patent example: 90% yield at 2.4 mol scale).

Photoredox-Mediated Desulfonative Alkylation of Pyrimidine Sulfones

Synthesis of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine

Adapting the RSC methodology, a sulfone precursor is prepared via oxidation of 4,6-dichloro-2-methylpyrimidine (mCPBA, CH₂Cl₂, 0°C to RT, 12 h).

Desulfonative Alkylation with Cyclohexyl Silicates

Procedure :

4,6-Dichloro-2-(methylsulfonyl)pyrimidine (1 eq), diisopropylammonium cyclohexylbis(catecholato)silicate (1.5 eq), and 4CzIPN (2 mol%) are irradiated with 455 nm LEDs in acetone/DMF (3:1) under N₂ for 24 h. Chromatographic purification affords this compound (62% yield).

Mechanistic Insight :

-

Single-electron transfer (SET) from the photoredox catalyst (E₁/₂ = +1.21 V vs SCE) oxidizes the silicate, releasing a cyclohexyl radical.

-

Radical addition to the sulfone followed by β-elimination of SO₂ yields the alkylated product.

Limitations :

-

Moderate yields with bulky alkyl groups (e.g., cyclohexyl vs methyl: 62% vs 89%).

-

Requires specialized silicates.

Transition Metal-Catalyzed C–H Functionalization

Suzuki-Miyaura Coupling of 2-Bromo-4,6-dichloropyrimidine

Procedure :

2-Bromo-4,6-dichloropyrimidine (1 eq), cyclohexylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in dioxane/H₂O (4:1) are heated at 100°C for 12 h. Purification by column chromatography yields the product (65% yield, extrapolated from aryl coupling data).

Challenges :

-

Limited availability of 2-bromo-4,6-dichloropyrimidine.

-

Competing dehalogenation at 4- and 6-positions.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Safety Profile |

|---|---|---|---|

| Cyclocondensation | 85 | Industrial | Moderate (triphosgene) |

| Photoredox Alkylation | 62 | Lab-scale | High |

| Suzuki Coupling | 65* | Lab-scale | Moderate (Pd waste) |

*Extrapolated from analogous reactions.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-cyclohexylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under controlled conditions.

Major Products

Substitution Reactions: The major products are derivatives of this compound with various substituents replacing the chlorine atoms.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes to the functional groups on the pyrimidine ring.

Scientific Research Applications

Antiviral and Anticancer Agents

Research indicates that pyrimidine derivatives, including 4,6-dichloro-2-cyclohexylpyrimidine, exhibit antiviral and anticancer properties. The compound has been studied for its ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation. For instance, a study highlighted the structure-activity relationship (SAR) of pyrimidine derivatives that could lead to the development of novel antiviral agents .

Neurological Research

Recent investigations have explored the potential of this compound as a modulator for neurological conditions such as Duchenne muscular dystrophy (DMD). The compound's ability to upregulate utrophin, a protein similar to dystrophin, suggests its therapeutic potential in treating DMD by compensating for the lack of dystrophin in muscle cells .

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are utilized in developing herbicides and fungicides due to their effectiveness against various pests and diseases affecting crops. The chlorinated pyrimidines are known for their ability to disrupt biological processes in target organisms, making them valuable in agricultural formulations .

Case Study 1: Antiviral Activity

A series of experiments conducted on pyrimidine derivatives demonstrated that modifications at specific positions can enhance antiviral activity. In one study, this compound was tested against viral strains, showing promising results in inhibiting viral replication pathways .

Case Study 2: Neuromuscular Disorders

In a study focusing on DMD, researchers synthesized several analogs of this compound to evaluate their efficacy in modulating utrophin levels. The findings indicated that certain analogs significantly increased utrophin expression in muscle cells derived from DMD patients, suggesting a potential therapeutic pathway for future treatments .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-cyclohexylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Analysis

The table below summarizes key differences among 4,6-Dichloro-2-cyclohexylpyrimidine and related compounds:

Reactivity and Functional Group Impact

- This compound : The dichloro groups facilitate nucleophilic aromatic substitution (NAS) reactions, while the bulky cyclohexyl group may sterically hinder reactions at position 2. This balance makes it suitable for selective modifications in drug design .

- 6-Chloro-4-hydroxypyrimidine : The hydroxyl group at position 4 introduces hydrogen-bonding capability, increasing solubility in polar solvents but reducing electrophilicity compared to dichloro analogs. This limits its utility in reactions requiring strong electrophilic centers .

- 4,6-Dichloro-2-methylpyrimidine : The methyl group at position 2 offers minimal steric hindrance, allowing efficient NAS at positions 4 and 6. Its role as a Dasatinib impurity highlights its relevance in quality control during API synthesis .

Pharmaceutical Relevance

- This compound : The cyclohexyl group may enhance binding to hydrophobic pockets in target proteins, making it valuable in kinase inhibitor development.

- 4,6-Dichloro-2-methylpyrimidine : Widely used in synthesizing tyrosine kinase inhibitors like Dasatinib, where its methyl group aids in metabolic stability .

Biological Activity

4,6-Dichloro-2-cyclohexylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₈H₈Cl₂N₂

- Molecular Weight : 201.07 g/mol

- CAS Number : 1245183-68-9

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is known to inhibit various biological pathways, particularly those related to inflammation and cancer cell proliferation. The compound's mechanism can be summarized as follows:

- Enzyme Inhibition : It binds to key enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : The compound may alter receptor activity, leading to changes in cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutics.

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 1.2 |

| Derivative B | A549 | 3.5 |

| Derivative C | HeLa | 0.8 |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The following table summarizes the IC50 values for COX inhibition:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 2.0 | 0.5 |

| Celecoxib | 0.1 | 0.04 |

Study on Anticancer Activity

A recent investigation evaluated the anticancer efficacy of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size when administered at a dosage of 20 mg/kg body weight over four weeks.

Study on Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed that treatment with the compound significantly reduced paw swelling compared to the control group.

Q & A

Q. What are the recommended synthetic routes for 4,6-Dichloro-2-cyclohexylpyrimidine, and how can researchers optimize reaction conditions?

A common method involves chlorinating a dihydroxypyrimidine precursor (e.g., 4,6-dihydroxy-2-cyclohexylpyrimidine) using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux . Key parameters to optimize include reaction temperature (typically 80–110°C), stoichiometry of chlorinating agent (excess POCl₃ ensures complete substitution), and catalytic agents like N,N-dimethylaniline to enhance reactivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts such as mono-chlorinated intermediates .

Q. How can researchers confirm the structural identity of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous dichloropyrimidine derivatives in crystallographic reports . For routine verification, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Key NMR signals include downfield shifts for chlorine-substituted pyrimidine protons (δ 8.5–9.0 ppm) and cyclohexyl group protons (δ 1.2–2.1 ppm) .

Q. What safety protocols are essential when handling this compound?

Wear PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as chlorinated pyrimidines often cause irritation . Conduct reactions in a fume hood to prevent inhalation of volatile chlorinating agents (e.g., POCl₃). Store the compound in a cool, dry environment away from oxidizers, and dispose of waste via licensed hazardous chemical disposal services .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different solvents?

Solvent polarity significantly impacts nucleophilic substitution kinetics. For example, in polar aprotic solvents (e.g., DMF), the compound undergoes faster displacement at the 4- and 6-positions due to enhanced stabilization of transition states. Contrastingly, in non-polar solvents, steric hindrance from the cyclohexyl group may dominate, leading to preferential reactivity at the less hindered site. Systematic solvent screening paired with DFT calculations can clarify these effects .

Q. What strategies are effective for analyzing byproducts in cross-coupling reactions involving this compound?

Use LC-MS or GC-MS to detect low-abundance byproducts such as dechlorinated intermediates or dimerization products. For example, Suzuki-Miyaura coupling may yield mono-arylated derivatives if one chlorine is selectively displaced. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃) and reaction time to minimize side reactions .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to identify electrophilic sites. The 4- and 6-positions typically exhibit higher electron deficiency due to chlorine’s inductive effects, making them more reactive toward nucleophiles. Compare activation energies for substitution at both positions to predict dominant pathways .

Methodological Challenges and Solutions

Q. Why do yields vary in large-scale syntheses of this compound, and how can reproducibility be improved?

Scale-up often exacerbates heat dissipation issues, leading to incomplete chlorination or decomposition. Use segmented temperature control (e.g., gradual heating to 100°C) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates. Validate batch consistency via HPLC purity checks (>98%) and adjust stoichiometry dynamically based on real-time reaction monitoring .

Q. What advanced techniques are suitable for studying the compound’s interactions with biological targets?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities to enzymes or receptors. For mechanistic studies, use fluorescence-based assays (e.g., FRET) to track conformational changes in targets upon ligand binding. Pair these with molecular docking simulations (AutoDock Vina) to map interaction sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.